molecular formula C7H9N3O3 B186111 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one CAS No. 957511-87-4

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Cat. No. B186111
CAS RN: 957511-87-4
M. Wt: 183.16 g/mol
InChI Key: QPBIALMZSYFKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one, also known as MNP, is a pyrazole-based nitro compound that has been studied extensively for its potential applications in the fields of medicine and science. MNP is a highly versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent.

Scientific Research Applications

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been studied extensively for its potential applications in the fields of medicine and science. It has been used as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent. In addition, this compound has been studied for its potential use as a pesticide, a fungicide, and a biocide. Furthermore, this compound has been studied for its potential use in the field of nanotechnology.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is not fully understood. However, it is believed that the compound acts by inhibiting the action of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to possess anti-inflammatory and anti-viral properties, as well as to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to possess anti-inflammatory and anti-viral properties. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi, and to possess antioxidant properties. Furthermore, this compound has been shown to possess antinociceptive and anti-hyperalgesic properties, as well as to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has many advantages as a reagent for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent. In addition, this compound is a relatively inexpensive compound, and is easy to obtain and store. Furthermore, this compound is a relatively safe compound to work with, and does not require special handling or storage.
However, there are also some limitations to the use of this compound in laboratory experiments. It is important to note that this compound is a highly toxic compound, and can be hazardous if not handled properly. Furthermore, this compound is a relatively unstable compound, and can degrade over time if not stored properly. In addition, this compound can be difficult to synthesize, and can require the use of hazardous chemicals.

Future Directions

There are a number of potential future directions for the use of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one in the fields of medicine and science. For example, this compound could be used as a drug delivery system, as a potential therapeutic agent, as a pesticide, a fungicide, or a biocide, or as a potential nanomaterial. In addition, this compound could be studied further for its potential use in the treatment of cancer, as well as for its potential use in the treatment of other diseases and conditions. Finally, this compound could be studied further for its potential use in the field of nanotechnology, as well as for its potential use in the development of new materials and technologies.

Synthesis Methods

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one can be synthesized through a variety of methods, including the use of a nitration reaction. In this reaction, an alkyl halide is reacted with a nitrating agent, such as nitric acid, to produce a nitroalkane. This nitroalkane is then reacted with a base, such as sodium hydroxide, to produce the desired this compound compound. Other methods for synthesizing this compound include the use of a nitro-alkylation reaction, the use of a nitro-reduction reaction, and the use of a Grignard reaction.

properties

IUPAC Name

1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBIALMZSYFKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358586
Record name 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957511-87-4
Record name 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.